molecular formula C12H15NO3 B019513 2-(2,2-Dimethylpropanamido)benzoic acid CAS No. 101724-84-9

2-(2,2-Dimethylpropanamido)benzoic acid

Cat. No. B019513
M. Wt: 221.25 g/mol
InChI Key: PGCLHEDGEGINOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(2,2-Dimethylpropanamido)benzoic acid involves multiple steps, including diazotization, coupling reactions, and characterization through spectroscopic measurements such as 1H NMR, FT-IR, mass spectra, and UV-visible spectra. For instance, the synthesis of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid demonstrates the complexity and precision required in the synthesis process of such compounds (Atay et al., 2018).

Molecular Structure Analysis

The molecular structure of derivatives of 2-(2,2-Dimethylpropanamido)benzoic acid has been extensively studied using Density Functional Theory (DFT) and X-ray diffraction methods. These studies provide insights into the geometric configuration, hydrogen bonding, and crystal packing of these compounds, highlighting the influence of molecular structure on their physical and chemical properties. For example, (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester has been analyzed for its molecular structure and interactions, revealing significant insights into its stability and reactivity (Rubab et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving 2-(2,2-Dimethylpropanamido)benzoic acid derivatives are characterized by their ability to participate in various chemical transformations, including dimerization and reactions influenced by the presence of electron-donating or withdrawing groups. These reactions are crucial for understanding the compound's reactivity and potential applications in synthesis and pharmaceutical research. For instance, Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives illustrate the compound's versatility in organic synthesis (Li et al., 2016).

Scientific Research Applications

Polymorphism and Co-crystal Salt Formation

The study of polymorphism in analogs of 2-(2,2-Dimethylpropanamido)benzoic acid can help understand the effects of double Cl-CH3 exchange on the physical properties of these compounds, which is relevant for pharmaceutical applications (Zhoujin et al., 2022).

Rhodium(I)-catalyzed Carboxylation

Rhodium(I)-catalyzed carboxylation of esters with CO2 is a method for the preparation of functionalized aryl- and alkenyl-carboxylic acids, including derivatives of 2-(2,2-Dimethylpropanamido)benzoic acid (Ukai et al., 2006).

Use in Food Contact Materials

2-(2,2-Dimethylpropanamido)benzoic acid derivatives, like 1,3,5-tris(2,2-dimethylpropanamido)benzoene, are evaluated for safety as additives in food contact materials, such as polypropylene (Flavourings, 2013).

Isolation from Natural Products

Natural product research has led to the isolation of benzoic acid derivatives, similar to 2-(2,2-Dimethylpropanamido)benzoic acid, from plants like Melicope semecarpifolia, which have potential anti-inflammatory properties (Chen et al., 2008).

Structural Studies

Investigations into the crystal structure of compounds related to 2-(2,2-Dimethylpropanamido)benzoic acid, such as 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, provide insights into the molecular arrangement and potential applications in materials science (Yalcin et al., 2012).

properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2,3)11(16)13-9-7-5-4-6-8(9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCLHEDGEGINOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500030
Record name 2-(2,2-Dimethylpropanamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dimethylpropanamido)benzoic acid

CAS RN

101724-84-9
Record name 2-(2,2-Dimethylpropanamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101724-84-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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